Ethyl (2-{[(2,4-dichlorophenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2-{[(2,4-dichlorophenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a thiazole ring substituted with an ethyl ester group, a dichlorophenoxyacetyl group, and an amino group. It is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2-{[(2,4-dichlorophenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Introduction of the Dichlorophenoxyacetyl Group: The dichlorophenoxyacetyl group can be introduced through an acylation reaction using 2,4-dichlorophenoxyacetic acid and a suitable acylating agent.
Esterification: The final step involves the esterification of the thiazole derivative with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Ethyl (2-{[(2,4-dichlorophenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl (2-{[(2,4-dichlorophenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes, such as microbial cell wall synthesis or inflammatory pathways.
Pathways Involved: It can modulate signaling pathways related to oxidative stress, inflammation, or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal agent with a thiazole structure.
Uniqueness
Ethyl (2-{[(2,4-dichlorophenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenoxyacetyl group, in particular, may enhance its biological activity compared to other thiazole derivatives.
Properties
Molecular Formula |
C15H14Cl2N2O4S |
---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
ethyl 2-[2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C15H14Cl2N2O4S/c1-2-22-14(21)6-10-8-24-15(18-10)19-13(20)7-23-12-4-3-9(16)5-11(12)17/h3-5,8H,2,6-7H2,1H3,(H,18,19,20) |
InChI Key |
OMRUGWZIVUJBNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.